2-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide
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Overview
Description
2-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a cyclohexylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl acetic acid with N-cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone ring and benzyl group. These interactions may modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl acetic acid
- N-cyclohexyl-2-(4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetamide
Uniqueness
2-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide is unique due to the presence of both a benzyl group and a cyclohexylacetamide moiety
Properties
Molecular Formula |
C18H22N2O2S2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H22N2O2S2/c21-16(19-14-9-5-2-6-10-14)11-15-17(22)20(18(23)24-15)12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,21) |
InChI Key |
GRQAUMDSGPPCSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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